![molecular formula C10H16ClNO B13949800 2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one CAS No. 54152-20-4](/img/structure/B13949800.png)
2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AZABICYCLO[310]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- can be achieved through several methods. One common approach involves the cyclization of enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in the bicyclic structure . Another method involves the cyclopropanation of maleimides with N-tosylhydrazones, which is catalyzed by palladium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yields and diastereoselectivity, ensuring the production of the desired isomer . The use of palladium catalysts is common in these processes due to their efficiency and ability to facilitate the formation of the bicyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-AZABICYCLO[3.1.0]HEXANE: This compound shares the same bicyclic structure but lacks the additional functional groups present in 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL-.
3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-: This compound is similar but does not have the 1,5-dimethyl substitution.
Uniqueness
The presence of the 2-chloro-1-oxopropyl and 1,5-dimethyl groups in 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
54152-20-4 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
2-chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-7(11)8(13)12-5-9(2)4-10(9,3)6-12/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
GYWKAEPCFVQPMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CC2(CC2(C1)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
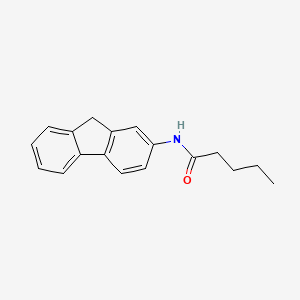
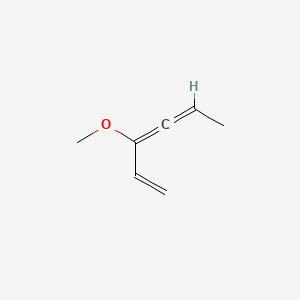
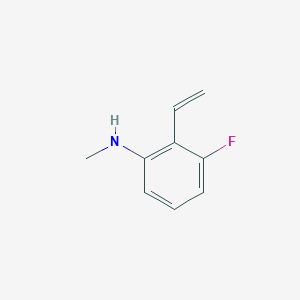
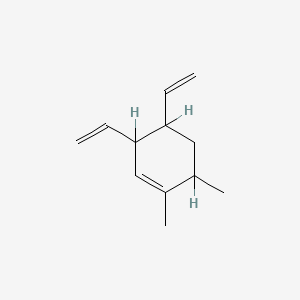

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
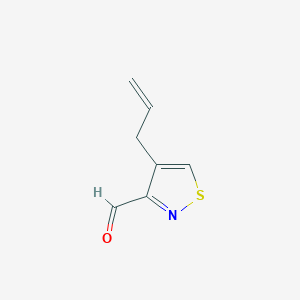
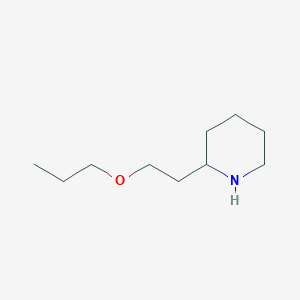
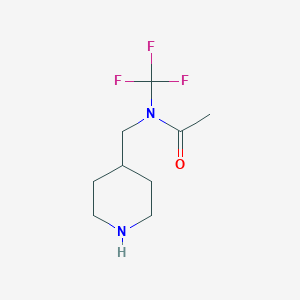
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)

